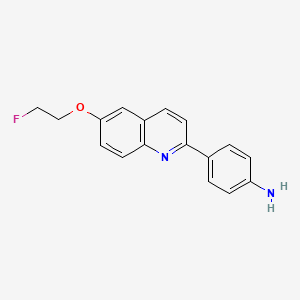

Microcystin WR

描述

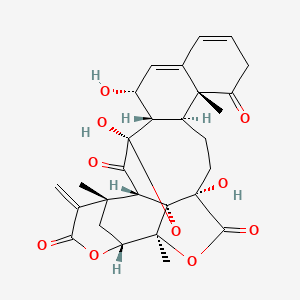

Microcystin WR is a variant of microcystins, which are cyclic heptapeptide hepatotoxins produced by certain strains of cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent inhibitory effects on protein phosphatases, leading to severe hepatotoxicity. This compound, like other microcystins, poses significant risks to both environmental and public health due to its stability and persistence in aquatic environments .

作用机制

Target of Action

Microcystin WR primarily targets protein serine/threonine phosphatases, specifically PP1 and PP2A . These phosphatases play a crucial role in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .

Mode of Action

This compound interacts with its targets by covalently bonding to and inhibiting protein phosphatases PP1 and PP2A . This inhibition alters the phosphorylation of cellular proteins involved in signal transduction, leading to a cascade of events such as lipid peroxidation, oxidative stress, and apoptosis .

Biochemical Pathways

The biochemical pathway most commonly associated with the degradation of microcystin is encoded by the mlrABCD (mlr) cassette . The ecological significance of this pathway remains unclear as no studies have examined the expression of these genes in natural environments . Alternative pathways for microcystin biodegradation, such as glutathione S-transferases and alkaline proteases, have been detected across space and time in both lakes .

Pharmacokinetics

This compound is absorbed by the gut and preferentially taken up into liver cells by an active transport system . The compound’s ADME (Absorption, Distribution, Metabolism, and Elimination) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with its targets leads to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis . These effects pose a serious threat to global public health due to their potential carcinogenicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. The compound is chemically stable but undergoes biodegradation in natural water reservoirs . It has been observed that cyanobacteria, which produce this compound, often dominate phytoplankton communities under high concentrations of certain nutrients due to anthropogenic input . Furthermore, climate change and changing environmental conditions may lead to harmful algae growth and may negatively impact human health .

生化分析

Biochemical Properties

Microcystin WR interacts with various enzymes, proteins, and other biomolecules. It has a strong affinity to serine/threonine protein phosphatases (PPs), thereby acting as an inhibitor of this group of enzymes . This interaction with PPs is involved in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These cytotoxic effects are related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with high affinity to certain protein phosphatases, inhibiting their activity . This inhibition disrupts a wide range of regulatory pathways, leading to changes in gene expression . The precise mode of action of this compound is still obscure and further extensive research is needed .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a temperature reduction from 26 to 19°C increased microcystin quota ∼2-fold, from an average of ∼464 ag μm –3 cell volume to ∼891 ag μm –3 over a 7–9 d period . Reverting the temperature to 26°C returned the cellular microcystin quota to ∼489 ag μm –3 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, two mice given oral doses of 16.8 and 20 mg/kg were dead within 160 minutes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized non-ribosomally by large multi-enzyme complexes consisting of different modules including polyketide synthases and non-ribosomal peptide synthetases, as well as several tailoring enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Once in the cell, MCs bind with high affinity to certain protein phosphatases .

Subcellular Localization

This compound has been found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures in medaka fish . This observation constitutes the first observation of the presence of this compound in the reproductive cell of a vertebrate model with in vivo study .

准备方法

Synthetic Routes and Reaction Conditions: Microcystin WR is synthesized non-ribosomally by large multi-enzyme complexes that include polyketide synthases and non-ribosomal peptide synthetases. The synthesis involves several tailoring enzymes that modify the peptide structure to produce the final toxin .

Industrial Production Methods: Industrial production of microcystins, including this compound, typically involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are harvested, and the toxins are extracted using methods such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification .

化学反应分析

Types of Reactions: Microcystin WR undergoes various chemical reactions, including:

Reduction and Substitution: Specific conditions and reagents for these reactions are less documented, but they are generally less common due to the stability of the cyclic structure.

Common Reagents and Conditions:

Oxidation: Ultraviolet radiation and the presence of photosensitizing agents such as pigments or humic substances.

Major Products Formed:

科学研究应用

Microcystin WR has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and degradation of cyclic peptides.

Biology: Investigated for its effects on cellular processes, particularly its inhibitory action on protein phosphatases.

Medicine: Studied for its potential role in liver diseases and as a tool to understand hepatotoxicity mechanisms.

Industry: Monitored in water quality assessments to ensure the safety of drinking water and recreational water bodies

相似化合物的比较

Microcystin WR is one of over 85 different variants of microcystins. Similar compounds include:

- Microcystin-LR

- Microcystin-RR

- Microcystin-YR

- Microcystin-LA

Uniqueness: this compound is unique due to its specific amino acid composition and the presence of the ADDA residue, which is essential for its potent inhibitory action on protein phosphatases. Compared to other variants, this compound may exhibit different levels of toxicity and stability, making it a valuable compound for comparative studies .

属性

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNOHFGJSOFQHC-ZISXDMAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H73N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016178 | |

| Record name | Microcystin WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1068.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138234-58-9 | |

| Record name | Microcystin WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)